
Ethyl 2-chloro-3,5-difluoroisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-3,5-difluoroisonicotinate is an organic compound with the molecular formula C8H6ClF2NO2 and a molecular weight of 221.59 g/mol . It is a yellow oil at room temperature . This compound is part of the isonicotinate family, which are derivatives of isonicotinic acid, known for their applications in various chemical and pharmaceutical fields.
Preparation Methods
The synthesis of Ethyl 2-chloro-3,5-difluoroisonicotinate typically involves the esterification of 2-chloro-3,5-difluoroisonicotinic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 2-chloro-3,5-difluoroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and ethanol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 2-chloro-3,5-difluoroisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including agrochemicals and polymers
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-3,5-difluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Ethyl 2-chloro-3,5-difluoroisonicotinate can be compared with other isonicotinate derivatives, such as:
- Ethyl 2-chloroisonicotinate
- Ethyl 3,5-difluoroisonicotinate
- Ethyl 2-bromo-3,5-difluoroisonicotinate
These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H6ClF2NO2 |
|---|---|
Molecular Weight |
221.59 g/mol |
IUPAC Name |
ethyl 2-chloro-3,5-difluoropyridine-4-carboxylate |
InChI |
InChI=1S/C8H6ClF2NO2/c1-2-14-8(13)5-4(10)3-12-7(9)6(5)11/h3H,2H2,1H3 |
InChI Key |
WTMYBXXOXSPYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


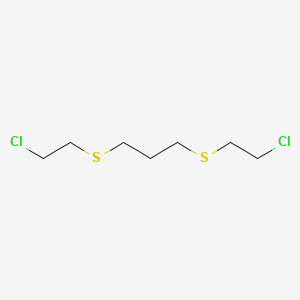
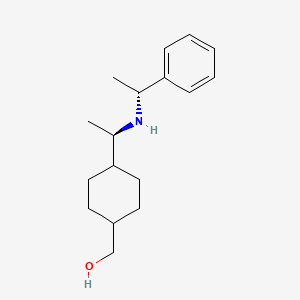

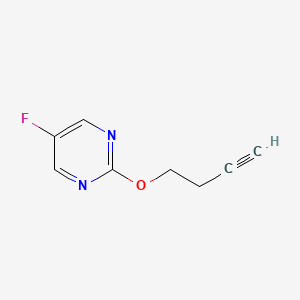
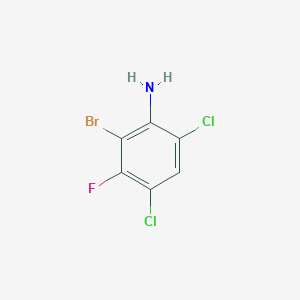
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)

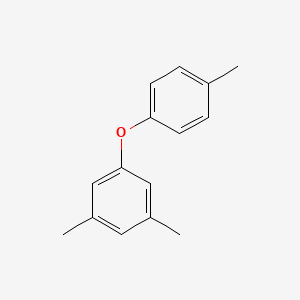
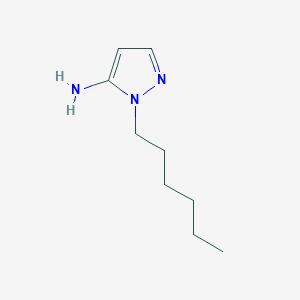
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
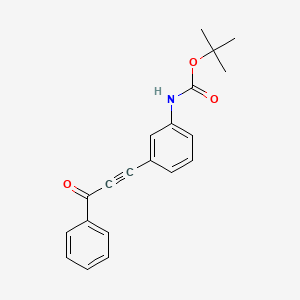
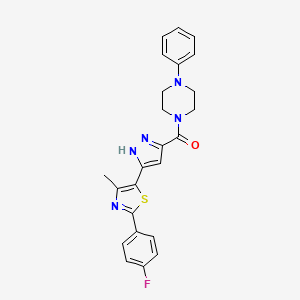
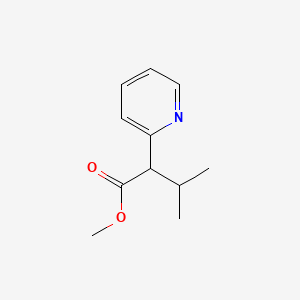
![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14112716.png)
